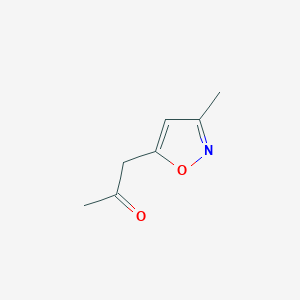

1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one

概要

説明

準備方法

合成経路と反応条件

ベンジルセリンはいくつかの方法で合成することができます。一般的な方法の1つは、セリンのアミノ基とカルボキシル基を保護した後、ベンジル基を導入するものです。保護されたセリン誘導体は、その後脱保護されてベンジルセリンになります。別な方法は、塩基性条件下でベンジルハライドを用いてセリンを直接ベンジル化することです。

工業生産方法

ベンジルセリンの工業生産は、通常、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を行います。このプロセスには、最終製品を得るための結晶化や精製などのステップが含まれる場合があります。

化学反応解析

反応の種類

ベンジルセリンは、次のようなさまざまな化学反応を起こします。

酸化: ベンジルセリンは、対応するオキソ誘導体に変換するために酸化することができます。

還元: 還元反応は、ベンジルセリンをその還元型に変換することができます。

置換: ベンジルセリンは、ベンジル基を他の官能基に置き換えることができる求核置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: アミンやチオールなどの求核剤は、塩基性または酸性条件下で用いることができます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はベンジルセリンオキソ誘導体を生成する可能性があり、一方、置換反応はさまざまなベンジル置換化合物を生成する可能性があります。

科学研究における用途

化学: ペプチドや他の複雑な分子の合成における構成要素として使用されます。

生物学: ベンジルセリンは、アミノ酸輸送機構や代謝経路を研究するために使用されます。

医学: 研究によると、ベンジルセリンは、アミノ酸恒常性を乱し、アミノ酸応答経路を活性化することで、特定のがん細胞の増殖を阻害することが示されています.

産業: 医薬品やその他のファインケミカルの製造に使用されます。

化学反応の分析

Types of Reactions

Benzylserine undergoes various chemical reactions, including:

Oxidation: Benzylserine can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert benzylserine to its reduced forms.

Substitution: Benzylserine can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylserine oxo derivatives, while substitution reactions can produce various benzyl-substituted compounds.

科学的研究の応用

1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one is a compound that has gained attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, material science, and analytical chemistry.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, research has shown that this compound displays activity against various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Properties

There is growing evidence suggesting that oxazole derivatives can inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted the ability of similar compounds to induce apoptosis in cancer cells through the modulation of specific signaling pathways. This positions this compound as a potential lead compound for anticancer drug development.

Neuroprotective Effects

Research indicates that oxazole derivatives may also exhibit neuroprotective effects. A study conducted on neurodegenerative models showed that these compounds could protect neuronal cells from oxidative stress, suggesting a potential application in treating diseases such as Alzheimer's and Parkinson's.

Polymer Synthesis

This compound can serve as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's performance in various applications, including coatings and adhesives.

Photonic Materials

The unique optical properties of oxazole-containing compounds make them suitable for use in photonic devices. Research has indicated that these materials can be utilized in light-emitting diodes (LEDs) and organic photovoltaics (OPVs), contributing to advancements in optoelectronic applications.

Chromatographic Techniques

This compound has been employed as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of various biomolecules. Its ability to form stable derivatives enhances detection sensitivity and selectivity.

Sensor Development

The compound's chemical properties have also been explored for developing chemical sensors. Studies have demonstrated its potential for detecting specific ions or small molecules, which can be applied in environmental monitoring and food safety.

Case Study 1: Antimicrobial Activity Evaluation

A comprehensive study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as an antimicrobial agent.

Case Study 2: Polymer Application Research

In a study focused on polymer applications, researchers synthesized a series of copolymers incorporating this compound. The resulting materials exhibited superior mechanical properties compared to traditional polymers, demonstrating enhanced durability and flexibility.

作用機序

ベンジルセリンは、アミノ酸トランスポーター、特にアラニン、セリン、システインを好むトランスポーター2(ASCT2)とL型アミノ酸トランスポーター1(LAT1)を阻害することでその効果を発揮します。 これらのトランスポーターを阻害することにより、ベンジルセリンはロイシンやグルタミンなどの必須アミノ酸の取り込みを阻害し、細胞の生存率と増殖を低下させます . この阻害は、転写因子4(ATF4)を活性化することでアミノ酸応答経路を活性化し、さらにがん細胞の増殖を阻害します .

類似の化合物との比較

類似の化合物

セリン: ベンジルセリンの親アミノ酸で、さまざまな代謝経路に関与しています。

アラニン: 同様の輸送機構を持つ別のアミノ酸です。

グルタミン: 細胞の成長と増殖に不可欠なアミノ酸で、しばしば同様の阻害剤によって標的にされます。

ベンジルセリンの独自性

ベンジルセリンは、複数のアミノ酸トランスポーターを同時に阻害する能力を持っているため、がん細胞におけるアミノ酸の取り込みを強力に阻害する化合物です。この二重阻害機構は、通常は単一のトランスポーターを標的にする他の化合物とは異なります。

類似化合物との比較

Similar Compounds

Serine: The parent amino acid of benzylserine, involved in various metabolic pathways.

Alanine: Another amino acid with similar transport mechanisms.

Glutamine: An amino acid crucial for cell growth and proliferation, often targeted by similar inhibitors.

Uniqueness of Benzylserine

Benzylserine is unique due to its ability to inhibit multiple amino acid transporters simultaneously, making it a potent inhibitor of amino acid uptake in cancer cells. This dual inhibition mechanism sets it apart from other compounds that typically target a single transporter.

生物活性

1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one, a compound characterized by its oxazole moiety and ketone functional group, has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects, mechanisms of action, and therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 139.15 g/mol. The presence of the oxazole ring enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth effectively:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 64 |

These findings highlight its potential as a therapeutic agent for treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism may involve the downregulation of NF-kB signaling pathways, which are critical in inflammatory responses .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis and death.

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions in pathogens .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of oxazole compounds showed significant antibacterial activity against ESKAPE pathogens, which are notorious for their resistance to antibiotics. The results indicated that modifications in the oxazole structure could enhance efficacy .

- Inflammation Models : In animal models of inflammation, administration of compounds similar to this compound resulted in reduced edema and pain response, suggesting a potential role in treating inflammatory diseases .

特性

IUPAC Name |

1-(3-methyl-1,2-oxazol-5-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-7(10-8-5)4-6(2)9/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEAXXRUSNIUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。